Fmoc-Nalpha-methyl-L-tryptophan
CAS No.: 112913-63-0
VCID: VC21542870
Molecular Formula: C27H24N2O4
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Nalpha-methyl-L-tryptophan is a derivative of the amino acid tryptophan, specifically modified at the nitrogen atom of its alpha-amino group with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl group at the alpha position. This compound is significant in peptide synthesis due to its role as a building block for various peptides and proteins. The chemical structure can be represented as C27H24N2O4, and it has a molecular weight of 440.5 g/mol . Peptide SynthesisFmoc-Nalpha-methyl-L-tryptophan serves as a key building block in peptide synthesis, particularly for the creation of modified peptides with specific functionalities. The Fmoc group acts as a protecting group for the N-terminus of the tryptophan residue, allowing for controlled chain elongation during peptide assembly techniques like solid-phase peptide synthesis (SPPS) . Drug DevelopmentThis compound is used in drug development to create novel compounds that can interact effectively with biological targets. Its application in neuropharmacology is particularly notable due to its structural similarity to neurotransmitters . BioconjugationFmoc-Nalpha-methyl-L-tryptophan facilitates the creation of targeted drug delivery systems by enabling the attachment of peptides to biomolecules. This enhances the efficacy and reduces the side effects of therapeutic agents . Protein EngineeringIt is used in the modification of proteins to enhance their stability and activity, which is beneficial in the development of enzyme-based therapies . Research on Tryptophan MetabolismThis compound aids in studying the metabolic pathways of tryptophan, providing insights into its role in mood regulation and potential links to mental health disorders . Biological ActivityThe biological activity of Fmoc-Nalpha-methyl-L-tryptophan is closely related to that of L-tryptophan, which is a precursor to several important biomolecules, including serotonin and melatonin. Tryptophan derivatives have been shown to exhibit various pharmacological effects, including antidepressant and anxiolytic activities. The methylation at the alpha position may alter these activities, potentially enhancing or diminishing their interactions with biological targets such as receptors and enzymes. Synthesis and AdvancementsThe synthesis of Fmoc-Nalpha-methyl-L-tryptophan typically involves several steps, with recent advancements improving efficiency and yield through solid-phase techniques. This has made it more accessible for research applications. Comparison with Similar Compounds
Fmoc-Nalpha-methyl-L-tryptophan stands out due to its combination of structural modifications that can influence both its chemical reactivity and biological activity, making it a valuable tool in synthetic chemistry and pharmacology. |
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 112913-63-0 | |||||||||||||||
Product Name | Fmoc-Nalpha-methyl-L-tryptophan | |||||||||||||||
Molecular Formula | C27H24N2O4 | |||||||||||||||
Molecular Weight | 440.5 g/mol | |||||||||||||||
IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1H-indol-3-yl)propanoic acid | |||||||||||||||
Standard InChI | InChI=1S/C27H24N2O4/c1-29(25(26(30)31)14-17-15-28-24-13-7-6-8-18(17)24)27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,30,31)/t25-/m0/s1 | |||||||||||||||
Standard InChIKey | IYEODAZATZJQGN-VWLOTQADSA-N | |||||||||||||||
Isomeric SMILES | CN([C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |||||||||||||||
SMILES | CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |||||||||||||||
Canonical SMILES | CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |||||||||||||||
Synonyms | 112913-63-0;Fmoc-Nalpha-methyl-L-tryptophan;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoicacid;Fmoc-MeTrp-OH;SCHEMBL3726968;CTK7G2077;MolPort-006-705-974;FMOC-N-METHYL-L-TRYPTOPHAN;ZINC2583096;AKOS015837151;RTR-062406;AJ-43185;AK-88944;TR-062406;Na-(((9H-fluoren-9-yl)methoxy)carbonyl)-Na-methyl-L-tryptophan;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-3-(1H-indol-3-yl)propanoicacid;(s)-2-((((9h-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(1h-indol-3-yl)propanoicacid;(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1-methyl-1H-indol-3-yl)propan | |||||||||||||||
PubChem Compound | 25034162 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume